Nordihydro Guaiaretic Acid-d6
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Overview
Description
Nordihydro Guaiaretic Acid-d6 is a deuterated form of Nordihydroguaiaretic Acid, a phenolic lignan primarily extracted from the creosote bush (Larrea tridentata). This compound is known for its potent antioxidant properties and has been used in traditional medicine for treating various ailments, including cancer, cardiovascular diseases, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nordihydro Guaiaretic Acid-d6 involves the incorporation of deuterium atoms into the molecular structure of Nordihydroguaiaretic Acid. This can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis process. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of Nordihydroguaiaretic Acid from the creosote bush, followed by deuteration using deuterium gas in the presence of a catalyst. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Nordihydro Guaiaretic Acid-d6 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Nordihydro Guaiaretic Acid-d6 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antioxidant mechanisms and redox reactions.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of Nordihydro Guaiaretic Acid-d6 involves its potent antioxidant activity, which is attributed to its ability to scavenge reactive oxygen species and inhibit lipoxygenase enzymes. The compound activates signaling pathways that lead to the upregulation of antioxidant response elements, such as Nuclear Factor Erythroid 2-related Factor (NRF2). Additionally, the oxidation of catechols to quinones can result in the formation of reactive intermediates that interact with proteins and DNA, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Nordihydro Guaiaretic Acid-d6 is unique due to its deuterated structure, which enhances its stability and alters its metabolic profile compared to non-deuterated Nordihydroguaiaretic Acid. Similar compounds include:
Nordihydroguaiaretic Acid: The non-deuterated form with similar antioxidant properties.
Masoprocol: A synthetic analog with enhanced anti-inflammatory and anti-cancer activities.
Lignans: A class of phenolic compounds with similar antioxidant and therapeutic properties.
This compound stands out due to its enhanced stability and potential for use in long-term therapeutic applications.
Properties
IUPAC Name |
3,4,6-trideuterio-5-[2,3-dimethyl-4-(2,3,6-trideuterio-4,5-dihydroxyphenyl)butyl]benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/i3D,4D,5D,6D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKYJDFEPMADG-LJYPPAMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC(C)C(C)CC2=C(C(=C(C(=C2[2H])[2H])O)O)[2H])[2H])O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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